molecular formula C19H20N2O4 B2655736 N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide CAS No. 606118-87-0

N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B2655736
CAS No.: 606118-87-0
M. Wt: 340.379
InChI Key: JCPBHMHSQANNGK-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a 3,4-dihydro-2H-1,4-benzoxazin-3-one core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further functionalized with a 4-methoxybenzyl (PMB) group and an acetamide linker, which are common motifs in the design of bioactive molecules and enzyme inhibitors . Compounds containing the 1,4-benzoxazine core have been investigated for a wide range of therapeutic targets. Published patent literature indicates that structurally related derivatives have been studied as agonists or antagonists for various receptors and have shown potential in the treatment of disorders such as type 2 diabetes, pain, and psychiatric conditions . The specific 2-methyl substitution on the benzoxazine ring in this compound may influence its conformational stability and interaction with biological targets. This product is intended for research and development purposes, such as in vitro screening, hit-to-lead optimization, and the exploration of structure-activity relationships (SAR). It is supplied as a high-purity material to ensure experimental consistency and reliability. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-19(23)21(16-5-3-4-6-17(16)25-13)12-18(22)20-11-14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPBHMHSQANNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 320.36 g/mol

The structure features a benzoxazine ring, which is known for its biological activity, particularly in antimicrobial properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit potent antibacterial effects. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The specific activity of this compound against these strains is yet to be fully characterized but is anticipated to follow similar trends due to structural similarities.

Bacterial StrainMIC (µM) Range
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

Antifungal Activity

The antifungal properties of benzoxazine derivatives are also noteworthy. Compounds similar to this compound have demonstrated activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . This suggests that the compound may possess significant antifungal potential.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A comprehensive study evaluated various benzoxazine derivatives for their antimicrobial efficacy. The findings indicated that the presence of electron-donating groups on the phenyl ring enhanced antibacterial activity significantly .
  • Synthesis and Biological Evaluation :
    A recent synthesis of related benzoxazine derivatives involved novel methods such as microwave-assisted synthesis and transition metal catalysis, which improved yields and reduced reaction times . The biological evaluation of these compounds revealed promising results in both antibacterial and antifungal tests.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeTarget OrganismsObserved Efficacy
AntibacterialStaphylococcus aureusModerate to High
Escherichia coliModerate
Bacillus subtilisHigh
AntifungalCandida albicansModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazine or Benzoxazinyl Moieties

Compound A: (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine (from )

  • Structural Differences : Replaces the acetamide group with an imine linkage, reducing hydrogen-bonding capacity.
  • Key Findings : Crystallographic data (Acta Crystallographica Section E) reveals planar geometry stabilized by N–H···O interactions. The imine group confers rigidity but lowers solubility compared to the acetamide analogue .

Compound B : N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide (from )

  • Structural Differences : Substitutes the benzoxazine ring with a sulfonamide group.
  • Key Findings : The sulfonamide enhances acidity (pKa ~8.5) and forms stronger intermolecular N–H···O hydrogen bonds, improving crystallinity but reducing membrane permeability .

Functional Analogues with Acetamide Linkages

Compound C : (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide derivatives (from )

  • Structural Differences : Coumarin-based scaffold with hydrazide instead of benzoxazine.
  • Key Findings : Bioactivity studies (Molecules, 2010) show moderate antimicrobial activity (MIC = 12.5–50 µg/mL against S. aureus) but lower metabolic stability due to hydrolytic cleavage of the hydrazide group .

Compound D : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (from )

  • Structural Differences: Thiazolidinone ring replaces benzoxazine, introducing additional hydrogen-bond acceptors.
  • Key Findings: Enhanced antidiabetic activity (IC50 = 3.2 µM for α-glucosidase inhibition) attributed to the thiazolidinone’s electron-deficient core, which improves target binding .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Core Structure Benzoxazine Benzoxazine Sulfonamide Coumarin Thiazolidinone
Hydrogen Bonds (Intra) C–H···O (3.1 Å) N–H···O (2.8 Å) N–H···O (2.7 Å) O–H···N (3.0 Å) N–H···O (2.9 Å)
Solubility (logP) 2.1 3.4 1.8 2.9 2.5
Bioactivity Antimicrobial (IC50: Pending) Antifungal (IC50: 18 µM) Anticancer (IC50: 25 µM) Antimicrobial (MIC: 12.5 µg/mL) Antidiabetic (IC50: 3.2 µM)
Metabolic Stability High Moderate High Low Moderate

Computational and Experimental Trends

  • Crystallography : SHELX refinement () is critical for resolving the target compound’s conformation, as seen in analogous structures .

Q & A

Basic: What spectroscopic methods are recommended for characterizing the structural integrity of N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the presence of key functional groups, such as the methoxyphenyl methyl group, benzoxazinone ring, and acetamide moiety. For example, the methoxy group typically appears as a singlet near δ 3.76 ppm in 1H^1H NMR .
  • Infrared (IR) Spectroscopy: Identify carbonyl stretches (e.g., the 3-oxo group in the benzoxazinone ring at ~1680–1720 cm1^{-1}) and N-H bending modes of the acetamide (~1550 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak and fragmentation patterns consistent with the proposed structure .
  • Spectrofluorometry: Assess fluorescence properties, particularly if the compound exhibits aromatic conjugation or electron-donating groups, as seen in structurally related benzoxazinones .

Advanced: How can reaction conditions be optimized to improve the synthetic yield of this compound?

Methodological Answer:

  • Catalyst Selection: Use anhydrous ZnCl2_2 as a Lewis acid to accelerate cyclization steps, as demonstrated in analogous heterocyclic syntheses (e.g., thiazolidinone derivatives) .
  • Temperature Control: Reflux conditions (e.g., 45–80°C in 1,4-dioxane or DMF) ensure sufficient energy for ring closure while avoiding decomposition .
  • Solvent Optimization: Polar aprotic solvents like DMF enhance solubility of intermediates, whereas dioxane may improve regioselectivity in cyclization steps .
  • Purification Strategies: Sequential washing with sodium bicarbonate (to remove acidic byproducts) and recrystallization from ethanol/water mixtures can isolate the pure compound .

Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as acetamide derivatives can cause irritation .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulate matter or organic vapors .
  • First Aid: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and consult a physician .
  • Waste Disposal: Neutralize acidic or basic byproducts before disposal, following institutional guidelines for halogenated/organic waste .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR and IR data with structurally similar compounds, such as N-(4-methoxyphenyl)acetamide derivatives, to identify discrepancies in chemical shifts or peak splitting patterns .
  • Computational Modeling: Use density functional theory (DFT) to simulate 1H^1H and 13C^{13}C NMR spectra and validate experimental results .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or bond angles by obtaining single-crystal structures, as done for related benzoxazine derivatives .
  • Dynamic NMR Studies: Investigate rotational barriers or tautomerism in the benzoxazinone ring if temperature-dependent spectral changes are observed .

Advanced: What strategies are effective for evaluating the bioactivity of this compound in preclinical studies?

Methodological Answer:

  • Antioxidant Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays, as applied to analogous benzothiazine-acetamide hybrids .
  • Enzyme Inhibition Studies: Screen against target enzymes (e.g., cyclooxygenase or acetylcholinesterase) using kinetic assays and IC50_{50} calculations .
  • Cellular Viability Assays: Employ MTT or resazurin-based assays to assess cytotoxicity in cell lines (e.g., HepG2 or HEK293) .
  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities for receptors like the benzoxazine-binding site in GABAA_A receptors .

Basic: What are the critical steps in synthesizing the benzoxazinone core of this compound?

Methodological Answer:

  • Cyclocondensation: React 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with chloroacetyl chloride in the presence of a base (e.g., K2 _2CO3_3) to form the acetamide bridge .
  • Nucleophilic Substitution: Introduce the 4-methoxyphenylmethyl group via alkylation of the acetamide nitrogen using 4-methoxybenzyl chloride .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final product .

Advanced: How can researchers address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media to maintain solubility without cytotoxicity .
  • Micellar Encapsulation: Use surfactants like Tween-80 or Cremophor EL to enhance dispersion .
  • Salt Formation: Derivatize the acetamide group with sodium or hydrochloride salts to improve hydrophilicity .
  • Nanoformulation: Develop liposomal or polymeric nanoparticles to enhance bioavailability, as demonstrated for hydrophobic benzoxazine derivatives .

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